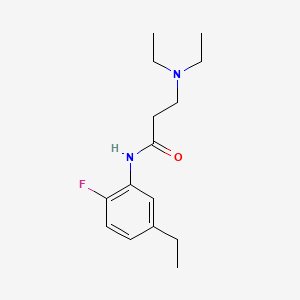
Propionanilide, 3-(diethylamino)-5'-ethyl-2'-fluoro-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Propionanilide, 3-(diethylamino)-5’-ethyl-2’-fluoro- is a synthetic organic compound with a complex structure It is characterized by the presence of a propionanilide core, substituted with diethylamino, ethyl, and fluoro groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Propionanilide, 3-(diethylamino)-5’-ethyl-2’-fluoro- typically involves multiple steps, starting from readily available precursors. One common method involves the reaction of 3-(diethylamino)propylamine with a suitable fluoro-substituted benzoyl chloride under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane, with a base like triethylamine to neutralize the hydrochloric acid formed during the reaction.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, which are crucial for the efficient synthesis of this complex molecule.
Análisis De Reacciones Químicas
Types of Reactions
Propionanilide, 3-(diethylamino)-5’-ethyl-2’-fluoro- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of amines or alcohols.
Substitution: Nucleophilic substitution reactions are common, where the fluoro group can be replaced by other nucleophiles like amines or thiols under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium hydride in dimethylformamide (DMF).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce primary or secondary amines.
Aplicaciones Científicas De Investigación
Propionanilide, 3-(diethylamino)-5’-ethyl-2’-fluoro- has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use as a drug candidate for various therapeutic applications.
Industry: It is utilized in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of Propionanilide, 3-(diethylamino)-5’-ethyl-2’-fluoro- involves its interaction with specific molecular targets in biological systems. The diethylamino group enhances its ability to penetrate cell membranes, while the fluoro group increases its binding affinity to target proteins. This compound may act by inhibiting enzymes or receptors involved in critical biological pathways, leading to its observed effects.
Comparación Con Compuestos Similares
Similar Compounds
- Propionanilide, 3-(diethylamino)-5’-methyl-2’-fluoro-
- Propionanilide, 3-(diethylamino)-5’-ethyl-2’-chloro-
- Propionanilide, 3-(diethylamino)-5’-ethyl-2’-bromo-
Uniqueness
Propionanilide, 3-(diethylamino)-5’-ethyl-2’-fluoro- is unique due to the presence of the fluoro group, which significantly alters its chemical and biological properties compared to its analogs. The fluoro substitution enhances its stability and reactivity, making it a valuable compound for various applications.
Propiedades
Número CAS |
843-20-9 |
|---|---|
Fórmula molecular |
C15H23FN2O |
Peso molecular |
266.35 g/mol |
Nombre IUPAC |
3-(diethylamino)-N-(5-ethyl-2-fluorophenyl)propanamide |
InChI |
InChI=1S/C15H23FN2O/c1-4-12-7-8-13(16)14(11-12)17-15(19)9-10-18(5-2)6-3/h7-8,11H,4-6,9-10H2,1-3H3,(H,17,19) |
Clave InChI |
OKKHAXIWPKMLTD-UHFFFAOYSA-N |
SMILES canónico |
CCC1=CC(=C(C=C1)F)NC(=O)CCN(CC)CC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


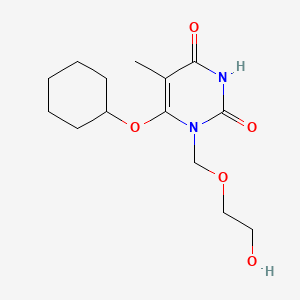
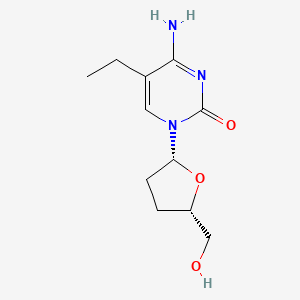

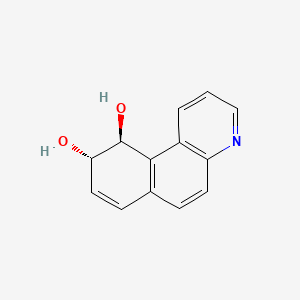
![[2,6-di(propan-2-yl)phenyl] 2-(4-methylpiperazin-1-yl)acetate;dihydrochloride](/img/structure/B12799803.png)

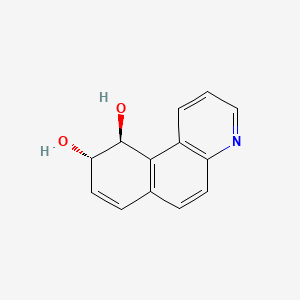
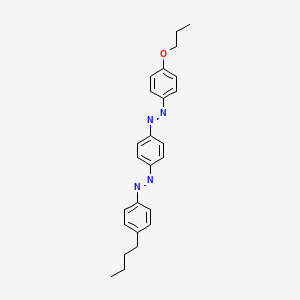

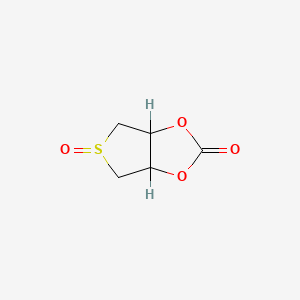
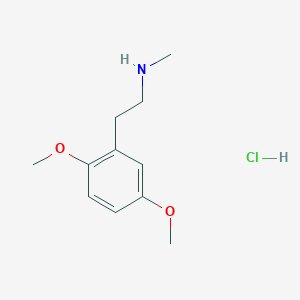
![8-Amino-2-benzyl-7-chloro-[1,2,4]triazolo[4,3-c]pyrimidin-3-one](/img/structure/B12799869.png)
![3-Pyridinecarbonitrile, 2-amino-5-[(2-cyano-4-nitrophenyl)azo]-6-[[3-(4-hydroxybutoxy)propyl]amino]-4-methyl-](/img/structure/B12799872.png)
![(1S,14S)-11,14-dihydroxy-17,18-dimethoxy-7,7-dimethyl-2,8,21-trioxapentacyclo[12.8.0.03,12.04,9.015,20]docosa-3(12),4(9),5,10,15,17,19-heptaen-13-one](/img/structure/B12799879.png)
